3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
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Overview
Description
The compound “3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate” belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit potent inhibition potency against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using molecular docking . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Scientific Research Applications
Chemical Structure and Interactions
The molecular structure of related chromen-7-yl compounds includes a carboxamide group bonded to a furan ring and a distorted envelope-shaped 4-oxothiazolidin-3-yl group connected to a substituted chromen-3-yl group. These compounds exhibit extensive strong N—H⋯O and weak C—H⋯O intermolecular hydrogen-bonding interactions, contributing to their potential utility in various chemical applications due to their complex molecular interactions and stability (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009).
Antitumor Activity
Compounds containing the chromen-7-yl furan-2-carboxylate structure have been synthesized and evaluated for antitumor activities. Specifically, derivatives exhibiting significant anticancer activities against lung and colon cancer cells have been identified, highlighting the potential for development into therapeutic agents (Eman A. El-Helw et al., 2019).
Sensing and Recognition Properties
Certain derivatives of the compound have been synthesized and investigated for their recognition properties towards cyanide anions. These studies have found that specific coumarin benzothiazole compounds can recognize cyanide anions with a visible color change, indicating their potential use in chemical sensing applications (Kangnan Wang et al., 2015).
Antimicrobial Activity
Derivatives of the compound have also been synthesized and evaluated for their antimicrobial activity. These studies have shown that the synthesized compounds exhibit promising antimicrobial activity against selected bacterial strains, suggesting their potential as antimicrobial agents (B. Shankar et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular properties . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction could potentially lead to the death of the pathogen or the halt of its growth.
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the synthesis of cell wall components in mycobacterium tuberculosis, affecting the survival of the pathogen .
Result of Action
Benzothiazole derivatives have been shown to exhibit anti-tubercular activity, indicating that they may lead to the death or growth inhibition of mycobacterium tuberculosis .
Future Directions
The future directions in the research of benzothiazole derivatives involve the development of new synthetic pathways and the exploration of their anti-tubercular activity . Further studies are needed to confirm their binding with human A2A receptor for the design and development of potent antagonists .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F3NO5S/c1-11-14(31-22(29)15-6-4-10-30-15)9-8-12-18(28)17(20(23(24,25)26)32-19(11)12)21-27-13-5-2-3-7-16(13)33-21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOXNPQIKVIVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)OC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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